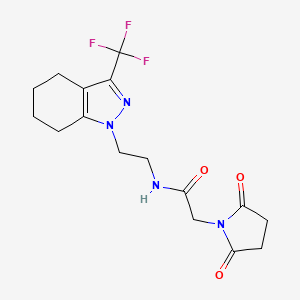
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H19F3N4O3 and its molecular weight is 372.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive properties. This article reviews the biological activity of this compound based on various studies and highlights its mechanisms of action, efficacy in preclinical models, and metabolic stability.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₈F₃N₃O₄ |
| Molecular Weight | 327.22 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Melting Point | 65-67 °C |
Anticonvulsant Properties
Recent studies have indicated that derivatives of the 2,5-dioxopyrrolidin structure exhibit significant anticonvulsant activity. For instance, a related compound demonstrated an effective dose (ED50) in the maximal electroshock (MES) test of approximately 45.6 mg/kg. This activity is attributed to its ability to inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which play a crucial role in neuronal excitability and seizure propagation .
Antinociceptive Effects
In addition to anticonvulsant properties, the compound has shown promise in antinociceptive models. In studies involving formalin-induced pain and neuropathic pain models (e.g., oxaliplatin-induced neuropathic pain), the compound exhibited significant analgesic effects. The proposed mechanism involves antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors and modulation of sodium/calcium currents .
The biological activity of this compound is thought to involve multiple mechanisms:
- Calcium Channel Inhibition: The inhibition of Cav1.2 channels reduces calcium influx into neurons, thereby decreasing excitability and seizure activity.
- TRPV1 Antagonism: By blocking TRPV1 receptors, the compound may alleviate pain signals transmitted through nociceptive pathways.
Metabolic Stability
The metabolic profile of the compound indicates high stability when tested against human liver microsomes. Less than 4% conversion into hydroxylated metabolites was observed during metabolic studies, suggesting a favorable pharmacokinetic profile that may enhance its therapeutic potential .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Maximal Electroshock Test (MES) : A study reported that a derivative exhibited an ED50 value of 23.7 mg/kg in MES tests, indicating strong anticonvulsant properties comparable to existing medications .
- Pentylenetetrazole-Induced Seizures : The compound also demonstrated efficacy in pentylenetetrazole-induced seizure models with an ED50 value of 59.4 mg/kg .
- Pain Models : In formalin tests for tonic pain and other nociceptive models, significant analgesic effects were observed, reinforcing its potential as a multitargeted therapeutic agent for epilepsy and pain management .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3/c17-16(18,19)15-10-3-1-2-4-11(10)23(21-15)8-7-20-12(24)9-22-13(25)5-6-14(22)26/h1-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWYEGWTSANHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CN3C(=O)CCC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














